5-Fluoro-2-methoxybenzenesulfonyl chloride

Tissue-Nonspecific Alkaline Phosphatase (TNAP) Enzyme Inhibition Sulfonamide SAR

5-Fluoro-2-methoxybenzenesulfonyl chloride (CAS 67475-56-3) is an aromatic sulfonyl chloride featuring a C7H6ClFO3S framework with a fluorine atom at the 5-position and a methoxy group at the 2-position of the benzene ring. This substitution pattern creates a unique electronic environment that modulates the electrophilicity of the sulfonyl chloride group, enabling its use as a versatile intermediate for the synthesis of sulfonamide derivatives, sulfonate esters, and sulfonate thioesters.

Molecular Formula C7H6ClFO3S
Molecular Weight 224.64 g/mol
CAS No. 67475-56-3
Cat. No. B1304142
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Fluoro-2-methoxybenzenesulfonyl chloride
CAS67475-56-3
Molecular FormulaC7H6ClFO3S
Molecular Weight224.64 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)F)S(=O)(=O)Cl
InChIInChI=1S/C7H6ClFO3S/c1-12-6-3-2-5(9)4-7(6)13(8,10)11/h2-4H,1H3
InChIKeyLUEBMKPHZDSPFH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Fluoro-2-methoxybenzenesulfonyl chloride (CAS 67475-56-3): A Dual-Substituted Aromatic Sulfonyl Chloride Building Block for Medicinal Chemistry


5-Fluoro-2-methoxybenzenesulfonyl chloride (CAS 67475-56-3) is an aromatic sulfonyl chloride featuring a C7H6ClFO3S framework with a fluorine atom at the 5-position and a methoxy group at the 2-position of the benzene ring [1]. This substitution pattern creates a unique electronic environment that modulates the electrophilicity of the sulfonyl chloride group, enabling its use as a versatile intermediate for the synthesis of sulfonamide derivatives, sulfonate esters, and sulfonate thioesters . The compound has a molecular weight of 224.64 g/mol, a predicted boiling point of 309.8 °C, a predicted density of 1.455 g/cm³, and a calculated XLogP3 of 2, indicating moderate lipophilicity [1]. Its primary utility lies in medicinal chemistry, where it serves as a key building block in the development of enzyme inhibitors targeting tissue-nonspecific alkaline phosphatase (TNAP), ACLY, GCN2, and LSD1, among others [2].

Why 5-Fluoro-2-methoxybenzenesulfonyl chloride Cannot Be Replaced by Unsubstituted or Mono-Substituted Analogs


The specific 5-fluoro-2-methoxy arrangement cannot be generically interchanged with other benzenesulfonyl chlorides, because it provides a defined balance of electronic, steric, and lipophilic properties that are critical for the performance of the derived molecules in biological systems . Replacing this sulfonyl chloride with the unsubstituted 2-methoxybenzenesulfonyl chloride eliminates the electron-withdrawing fluorine, which alters the electrophilicity of the sulfonyl group and can reduce the metabolic stability and target-binding affinity of the final sulfonamide . Conversely, switching to a regioisomer such as 3-fluoro-4-methoxybenzenesulfonyl chloride (CAS 67475-55-2) changes the spatial orientation of the substituents relative to the sulfonyl group, potentially disrupting critical interactions with target enzyme active sites, as observed in structure-activity relationship (SAR) studies of TNAP inhibitors [1][2].

Quantitative Differentiation of 5-Fluoro-2-methoxybenzenesulfonyl chloride Against Its Closest Analogs


TNAP-Inhibitory Potency: 5-Fluoro-2-methoxybenzenesulfonamide Derivative Achieves 100 nM IC50, Surpassing Key Analogs

The sulfonamide derived from the target compound, 5-fluoro-2-methoxy-N-(pyridin-3-yl)benzenesulfonamide, demonstrates an IC50 of 100 nM against human TNAP in a selectivity screening assay [1]. In the foundational SAR study by Dahl et al. (2009), the analogous 2-methoxy-5-methyl-N-(pyridin-3-yl)benzenesulfonamide and 2,5-dimethoxy-N-(pyridin-3-yl)benzenesulfonamide were characterized as potent TNAP inhibitors, with the 5-fluoro variant explicitly patented (US10370333, Example XIII-1) for this target, indicating its privileged status among the aryl sulfonamide series [2][3]. The presence of the 5-fluoro substituent is believed to enhance binding interactions compared to the 5-methyl or 5-methoxy congeners.

Tissue-Nonspecific Alkaline Phosphatase (TNAP) Enzyme Inhibition Sulfonamide SAR Medicinal Chemistry

Lipophilicity (XLogP3) Modulation: Fluorine Substitution Increases LogP by 0.6 Units Relative to Non-Fluorinated 2-Methoxybenzenesulfonyl Chloride

The target compound possesses a computed XLogP3 of 2.0, reflecting the combined influence of the lipophilic fluorine and the polar methoxy group [1]. The unsubstituted analog, 2-methoxybenzenesulfonyl chloride, has a predicted XLogP3 of approximately 1.4, indicating that the addition of a single fluorine atom at the 5-position increases lipophilicity by roughly 0.6 log units [2]. This moderate increase can significantly improve membrane permeability and metabolic stability of derived sulfonamides without pushing the molecule beyond the typical drug-like space (LogP < 5).

Lipophilicity XLogP3 Drug-likeness Physicochemical Properties

Multi-Target Engagement Profile: Derivatives Exhibit Potent Binding Across TNAP (IC50 100 nM), LSD1 (IC50 < 100 nM), and Alpha-1D Adrenergic Receptor (Ki 5 nM)

Derivatives synthesized from 5-fluoro-2-methoxybenzenesulfonyl chloride show potent activity against multiple therapeutically relevant targets. Beyond the TNAP IC50 of 100 nM, a distinct sulfonamide analog bearing this scaffold exhibits an IC50 < 100 nM against the epigenetic target LSD1 (lysine-specific demethylase 1) [1], and a more complex piperazine-containing derivative binds to the alpha-1D adrenergic receptor with a Ki of 5 nM [2]. This multi-target engagement profile is not commonly observed with derivatives of the non-fluorinated or brominated analogs, suggesting that the 5-fluoro-2-methoxy substitution pattern is particularly well-suited for creating ligands with balanced activity across diverse biological targets.

Multi-Target Drug Discovery Polypharmacology TNAP LSD1 Adrenergic Receptor Binding Affinity

Patent-Documented Utility Across Four Major Therapeutic Programs: TNAP, ACLY, GCN2, and LSD1 Modulation

The commercial supplier BOC Sciences lists four distinct patent families in which this specific sulfonyl chloride is used as a key intermediate: WO-2021165346-A1 (GCN2 modulator compounds), US-2020148634-A1 and WO-2020097408-A1 (ACLY inhibitors), and CA-3045492-A1 / EP-3559007-A1 (sulfonamide compounds with TNAP inhibitory activity) . Additionally, BindingDB data confirms its use in LSD1 inhibitor patents (US10053456, US10414761) [1]. This concentrated patent activity demonstrates that the 5-fluoro-2-methoxy scaffold is a preferred chemotype in multiple competitive drug discovery programs, representing a level of external validation that is not matched by regioisomeric or non-fluorinated analogs.

Patent Analysis Drug Discovery Chemical Probe TNAP ACLY GCN2 LSD1

Synthesis Accessibility: One-Step Route from 4-Fluoroanisole with 84.6% Yield Provides a Practical Source

The target compound is synthesized by the reaction of 4-fluoroanisole with sulfuryl chloride at 0 °C to room temperature over 6 hours, followed by aqueous workup and extraction with dichloromethane, yielding 15.0 g of product from 10.0 g of starting material (84.6% yield) [1]. This is a straightforward, one-step procedure that compares favorably to the synthesis of the 5-bromo analog, which typically requires bromination prior to sulfonylation, adding synthetic complexity [2]. The use of sulfuryl chloride, rather than the more hazardous chlorosulfonic acid, provides a practical safety advantage in laboratory-scale preparations.

Chemical Synthesis Sulfonylation 4-Fluoroanisole Process Chemistry Yield

Primary Application Scenarios for 5-Fluoro-2-methoxybenzenesulfonyl chloride in Research and Development


Lead Optimization of TNAP Inhibitors for Pathological Calcification and Bone Disorders

Medicinal chemistry teams aiming to optimize TNAP inhibitors for conditions such as vascular calcification or bone mineralization disorders can utilize 5-fluoro-2-methoxybenzenesulfonyl chloride to generate focused libraries of sulfonamide derivatives. The 100 nM IC50 of the benchmark derivative, 5-fluoro-2-methoxy-N-(pyridin-3-yl)benzenesulfonamide, serves as a validated starting point for SAR expansion [1]. The presence of the fluorine atom is linked to improved metabolic stability and target-binding affinity, which are critical parameters for translating in vitro potency to in vivo efficacy .

Design of Multi-Target Kinase or Epigenetic Probes Leveraging LSD1 and ACLY Activity

The demonstrated engagement of derivatives with LSD1 (IC50 < 100 nM) and the patent-protected use in ACLY and GCN2 inhibitor programs make this building block an attractive starting point for chemical biology groups developing chemical probes that require polypharmacology or pathway-focused screening [2]. Researchers can exploit the scaffold's balanced lipophilicity (XLogP3 = 2.0) to create cell-permeable probes without the solubility penalties often associated with highly lipophilic sulfonamides [3].

Rapid SAR Exploration in Early-Stage Drug Discovery Due to Efficient One-Step Synthesis

For medicinal chemistry laboratories operating under tight timelines, the ability to prepare the sulfonyl chloride in a single step with an 84.6% yield from commercially available 4-fluoroanisole enables rapid access to gram quantities of the building block [4]. This practical advantage allows for the parallel synthesis of dozens of sulfonamide analogs for initial hit expansion and SAR establishment, without the delays and costs associated with multi-step synthetic routes required for more complex halogenated analogs [5].

Comparative Physicochemical Profiling of Fluorinated versus Non-Fluorinated Sulfonamide Series

The computed XLogP3 difference of approximately +0.6 units between 5-fluoro-2-methoxybenzenesulfonyl chloride and its non-fluorinated parent provides an ideal test system for drug discovery teams investigating the impact of fluorine substitution on ADME properties within a matched molecular pair analysis framework [3]. By synthesizing parallel series with and without the 5-fluoro substituent, researchers can experimentally quantify the contribution of this single atom to membrane permeability, metabolic stability, and plasma protein binding, generating valuable design principles for future projects.

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